(2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide;hydrochloride
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Description
(2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71. The purity is usually 95%.
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Scientific Research Applications
Polymer Science and Materials Engineering
Polyamides Synthesis
Novel polyamides have been synthesized through direct polycondensation reactions involving aromatic diamines and carboxylic acids, producing polymers with high yield and inherent viscosities. These polymers exhibit solubility in polar solvents and have potential applications in various industries due to their thermal properties and chemical stability (Faghihi & Mozaffari, 2008).
Medicinal Chemistry and Drug Design
Heterocyclic Compounds Synthesis
Research into the synthesis of novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates showcases the potential for creating diverse medicinal compounds. These intermediates can lead to the development of various functionalized heterocycles, highlighting the versatility of pyrrolidine derivatives in drug design (Grošelj et al., 2013).
Antimicrobial Agents
Compounds synthesized from pyrrolidine derivatives have shown significant antimicrobial activity, offering a promising avenue for developing new antibacterial and antifungal agents. Such studies demonstrate the potential of pyrrolidine-based compounds in addressing drug-resistant microbial strains (Zhuravel et al., 2005).
Properties
IUPAC Name |
(2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c12-7-2-1-5-11-9(13)8-4-3-6-10-8;/h8,10,12H,1-7H2,(H,11,13);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSZHUVETKXFRN-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCCCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCCCCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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